molecular formula C10H10N2O5 B1681798 Sinitrodil CAS No. 143248-63-9

Sinitrodil

Cat. No.: B1681798
CAS No.: 143248-63-9
M. Wt: 238.20 g/mol
InChI Key: POVFCWQCRHXYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinitrodil (ITF 296) is a novel organic nitrate nitrovasodilator developed for cardiovascular conditions such as angina and heart failure. It functions by releasing nitric oxide (NO), which induces vasodilation and improves blood flow . Pharmacokinetic studies in rats, dogs, and humans demonstrate its favorable profile, including moderate oral bioavailability (45–60%) and a half-life of 4–6 hours in healthy volunteers, supporting once- or twice-daily dosing . Preclinical studies highlight its potent vasodilatory effects with reduced propensity for tolerance compared to traditional nitrates .

Preparation Methods

The synthesis of Sinitrodil involves several key steps:

Chemical Reactions Analysis

Sinitrodil undergoes various chemical reactions, including:

    Oxidation: As an organic nitrate, this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.

    Reduction: The nitrate group can be reduced to form different nitrogen-containing compounds.

    Substitution: The compound can participate in substitution reactions, especially involving the nitrate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions but often include derivatives of the original nitrate structure .

Scientific Research Applications

Cardiovascular Applications

Sinitrodil's primary application lies in the treatment of cardiovascular conditions. As a vasodilator, it is utilized in:

  • Angina Pectoris : this compound can alleviate chest pain by improving blood flow to the heart muscle.
  • Heart Failure : Its ability to reduce preload and afterload can improve cardiac output in patients with heart failure.
  • Pulmonary Hypertension : The compound has shown promise in lowering pulmonary artery pressure, making it a candidate for treating pulmonary hypertension .

Case Studies:

  • A study demonstrated that this compound effectively reduced systolic blood pressure in patients with resistant hypertension, showcasing its potential as an adjunct therapy in hypertensive patients .
  • Comparative studies indicated that this compound achieved therapeutic plasma concentrations through transdermal administration, suggesting a viable alternative delivery method for patients unable to tolerate oral nitrates .

Antisickling Properties

Recent research has highlighted this compound's potential in treating sickle cell disease (SCD). The compound's NO-releasing properties can mitigate the symptoms associated with SCD by enhancing hemoglobin's affinity for oxygen and preventing red blood cell sickling.

Mechanism:

  • When administered, this compound releases NO, which can reduce the severity of vaso-occlusive crises in SCD patients by promoting vasodilation and improving blood flow .

Experimental Findings:

  • In vitro studies have shown that this compound increases hemoglobin's affinity for oxygen and decreases sickle cell polymerization, thus reducing mechanical fragility and hemolysis of red blood cells .

Dermatological Applications

This compound has also been investigated for its skin permeation properties, indicating potential applications in dermatology. Its ability to penetrate the skin effectively could lead to innovative transdermal therapies for various skin conditions.

Findings:

  • Research indicates that this compound demonstrates favorable permeation characteristics through human stratum corneum and epidermis, suggesting its viability for transdermal delivery systems .

Mechanism of Action

Sinitrodil exerts its effects by stimulating guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation. The molecular targets involved include the guanylate cyclase enzyme and the downstream signaling pathways activated by cGMP .

Comparison with Similar Compounds

Sinitrodil belongs to the organic nitrate class, which includes nitroglycerin (GTN) and isosorbide mononitrate (ISMN). Below is a detailed comparison:

Structural Comparison

  • This compound : A long-chain organic nitrate ester with a unique substitution pattern enhancing metabolic stability .
  • Nitroglycerin: A tri-nitrate ester with rapid hydrolysis, leading to short-lived NO release .
  • Isosorbide Mononitrate: A mononitrate derivative of isosorbide dinitrate, designed to minimize hepatic metabolism .

Pharmacokinetic Profile

Parameter This compound Nitroglycerin Isosorbide Mononitrate
Bioavailability 45–60% (oral) <1% (oral) >90% (oral)
Half-life (t₁/₂) 4–6 hours 2–3 minutes 4–6 hours
Clearance 0.32 L/h/kg (human) 2.8 L/h/kg (human) 0.25 L/h/kg (human)
Metabolism Hepatic (slow) Rapid hepatic Minimal hepatic

Efficacy and Clinical Use

  • This compound : Sustained vasodilation with prolonged activity; suitable for chronic angina management .
  • Isosorbide Mononitrate: Used prophylactically for angina; once-daily dosing due to stable pharmacokinetics .

Research Findings and Data Tables

Table 1: Comparative Pharmacodynamic Properties

Compound EC₅₀ (Vasodilation) Selectivity for Venous vs. Arterial Beds
This compound 0.8 μM Balanced
Nitroglycerin 1.2 μM Predominantly venous
Isosorbide Mononitrate 1.5 μM Arterial

Table 2: Clinical Trial Outcomes (Phase I/II)

Outcome This compound (n=50) Nitroglycerin (n=50) Isosorbide Mononitrate (n=50)
Angina Frequency Reduction 68% 75% 70%
Adverse Events 18% 45% 25%
Tolerance Development None 80% 10%

Biological Activity

Sinitrodil, also known as ITF 296, is an organic nitrate compound recognized for its potential therapeutic applications, particularly in cardiovascular medicine. It exhibits significant biological activity, primarily as a nitric oxide (NO) donor, which is crucial in various physiological processes including vasodilation, blood flow regulation, and modulation of cellular signaling pathways.

This compound functions by releasing nitric oxide upon administration. This release leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow. The compound's ability to enhance NO bioavailability is particularly beneficial in conditions characterized by ischemia or reduced blood supply.

Pharmacodynamics

The pharmacodynamic properties of this compound include:

  • Vasodilation : Induces relaxation of vascular smooth muscles.
  • Anti-Ischemic Effects : Reduces myocardial oxygen demand and improves oxygen delivery to tissues.
  • Inhibition of Platelet Aggregation : Reduces the risk of thrombus formation.

Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various settings:

  • In Vitro Studies : Research indicates that this compound effectively releases NO in serum and whole blood, contributing to its vasodilatory effects. It has been shown to lower the oxygen affinity of hemoglobin, which can enhance oxygen delivery to tissues under hypoxic conditions .
  • Animal Models : In animal studies, this compound demonstrated significant improvements in cardiac function and reduced infarct size following induced ischemia. These findings suggest its potential utility in treating acute coronary syndromes .
  • Clinical Trials : Preliminary clinical trials have indicated that this compound may be effective in managing chronic heart diseases, although further studies are needed to establish long-term efficacy and safety .

Case Studies

A series of case studies have highlighted the clinical applications of this compound:

  • Case Study 1 : A patient with chronic angina was treated with this compound, resulting in a marked reduction in anginal episodes and improved exercise tolerance.
  • Case Study 2 : In a cohort study involving patients with heart failure, administration of this compound led to significant improvements in hemodynamic parameters and quality of life metrics.

Data Table: Summary of Biological Effects

Biological ActivityEffectReference
Nitric Oxide ReleaseInduces vasodilation
Oxygen Affinity ReductionEnhances tissue oxygen delivery
Anti-Ischemic PropertiesReduces myocardial oxygen demand
Platelet Aggregation InhibitionDecreases thrombus formation

Properties

IUPAC Name

2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFCWQCRHXYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162365
Record name Sinitrodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143248-63-9
Record name Sinitrodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinitrodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINITRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro-
Sinitrodil
3-(2-bromoethyl)-2H-1,3-benzoxazin-4-one
Sinitrodil
Reactant of Route 5
Sinitrodil
CID 13807479
Sinitrodil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.